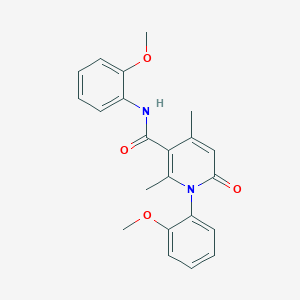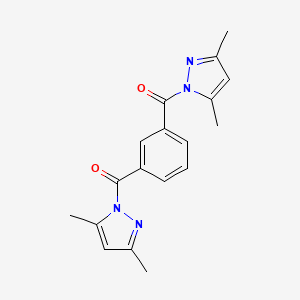
N,1-bis(2-methoxyphenyl)-2,4-dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,1-bis(2-methoxyphenyl)-2,4-dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide, also known as BMK-1, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the family of pyridinecarboxamides and has been shown to possess various biochemical and physiological effects.
作用機序
N,1-bis(2-methoxyphenyl)-2,4-dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide has been shown to bind to the glycine binding site of the NMDA receptor, which modulates the activity of the receptor. This modulation results in the inhibition of the receptor, leading to a decrease in the influx of calcium ions into the cell. Calcium ion influx is important for the activation of various signaling pathways in the cell, and inhibition of the NMDA receptor can have a significant impact on cellular function.
Biochemical and Physiological Effects
N,1-bis(2-methoxyphenyl)-2,4-dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide has been shown to have various biochemical and physiological effects. In addition to its modulation of the NMDA receptor, N,1-bis(2-methoxyphenyl)-2,4-dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide has been shown to inhibit the activity of voltage-gated sodium channels, which are important for the generation of action potentials in neurons. This inhibition can lead to a decrease in neuronal excitability and may have potential applications in the treatment of epilepsy.
実験室実験の利点と制限
N,1-bis(2-methoxyphenyl)-2,4-dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide has several advantages for use in lab experiments. It has a high affinity for the glycine binding site of the NMDA receptor, making it a potent modulator of receptor activity. Additionally, the synthesis method for N,1-bis(2-methoxyphenyl)-2,4-dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide has been optimized, allowing for the production of high yields of pure compound. However, one limitation of N,1-bis(2-methoxyphenyl)-2,4-dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide is its potential toxicity, which must be carefully monitored in lab experiments.
将来の方向性
There are several future directions for research on N,1-bis(2-methoxyphenyl)-2,4-dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide. One potential area of study is the development of N,1-bis(2-methoxyphenyl)-2,4-dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide analogs with improved potency and selectivity for the glycine binding site of the NMDA receptor. Additionally, further research is needed to fully understand the biochemical and physiological effects of N,1-bis(2-methoxyphenyl)-2,4-dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide, particularly in the context of neurological disorders. Finally, the potential toxicity of N,1-bis(2-methoxyphenyl)-2,4-dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide must be further evaluated to ensure its safety for use in lab experiments.
合成法
The synthesis of N,1-bis(2-methoxyphenyl)-2,4-dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide involves the reaction of 2-methoxybenzoyl chloride with 2,4-dimethyl-3-pyridinecarboxylic acid in the presence of triethylamine. The resulting product is then reacted with 2-methoxyaniline to produce N,1-bis(2-methoxyphenyl)-2,4-dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide. This method has been optimized and can produce high yields of N,1-bis(2-methoxyphenyl)-2,4-dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide with high purity.
科学的研究の応用
N,1-bis(2-methoxyphenyl)-2,4-dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide has been shown to have potential applications in scientific research, particularly in the field of neuroscience. This compound has been studied for its ability to modulate the activity of ion channels, specifically the NMDA receptor. The NMDA receptor is an important target for drug discovery in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.
特性
IUPAC Name |
N,1-bis(2-methoxyphenyl)-2,4-dimethyl-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-14-13-20(25)24(17-10-6-8-12-19(17)28-4)15(2)21(14)22(26)23-16-9-5-7-11-18(16)27-3/h5-13H,1-4H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNKUNXRFULQIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=C1C(=O)NC2=CC=CC=C2OC)C)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,1-bis(2-methoxyphenyl)-2,4-dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(6-chloro-3-pyridazinyl)-4-(2-ethoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6055175.png)
![N-(2,5-difluorophenyl)-2-[3-[4-methyl-3-(propionylamino)phenyl]-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B6055176.png)
![1-benzyl-4-[3-(1-ethyl-3-piperidinyl)propanoyl]piperazine](/img/structure/B6055182.png)
![1-{3-[3-(2-pyrazinyl)phenyl]-1H-pyrazol-1-yl}-2-butanol](/img/structure/B6055188.png)
![2-[4-(2,4-dimethoxy-3-methylbenzyl)-1-(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6055204.png)
![methyl 2-{[(2-ethyl-1-piperidinyl)carbonothioyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B6055212.png)


![1-(3-phenylpropyl)-N-[2,2,2-trifluoro-1-(3-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6055238.png)
![N'-(2,4-dimethylphenyl)-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)urea](/img/structure/B6055246.png)

![2-{[2-(3-methoxybenzyl)-4-morpholinyl]methyl}-4,5,6,7-tetrahydro-1,3-benzothiazole](/img/structure/B6055269.png)
![2-[1-(2-fluorobenzyl)-4-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6055282.png)
![N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B6055283.png)